N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c25-22(12-11-19-7-3-1-4-8-19)23-17-20-13-15-24(16-14-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDYMZAHBPCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Phenylpropanamide Moiety: The final step involves the coupling of the benzylpiperidine intermediate with a phenylpropanamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide exhibits significant activity at sigma receptors, particularly sigma-1 and sigma-2. Research indicates that derivatives of this compound have been synthesized and evaluated for their affinity towards these receptors. For instance, one study noted that certain derivatives showed high selectivity for sigma-1 receptors with Ki values as low as 3.90 nM, while demonstrating lower affinity for sigma-2 receptors (240 nM) .
Neuropathic Pain Management
Recent investigations have revealed that compounds structurally related to this compound can effectively reverse mechanical allodynia in neuropathic pain models. For example, a related compound demonstrated robust antiallodynic effects in capsaicin-induced mechanical allodynia through sigma-1 receptor antagonism . This suggests potential applications in developing analgesics for neuropathic pain conditions.
Opioid Receptor Interactions
The compound has been associated with the opioid receptor system, showing promising analgesic properties. Studies on similar compounds within the fentanyl series indicate that they possess high affinity for mu-opioid receptors while also engaging with delta and kappa receptors to varying degrees . This dual action may enhance their efficacy in pain management while potentially reducing the risk of tolerance associated with traditional opioids.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can significantly alter its pharmacological profile. Quantitative structure-activity relationship (QSAR) studies have highlighted how substitutions on the phenylacetamide aromatic ring impact binding affinity at sigma receptors. Generally, 3-substituted derivatives exhibit higher affinities compared to their 2- and 4-substituted counterparts .
Case Study 1: Sigma Receptor Affinity
A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their receptor affinities. The results indicated a consistent trend where specific substitutions enhanced sigma receptor binding, thereby suggesting avenues for optimizing analgesic efficacy .
Case Study 2: Neuropathic Pain Model
In a study focusing on neuropathic pain, a derivative of the compound was administered to neuropathic animals. The treatment resulted in a significant increase in mechanical thresholds, indicating its potential as a therapeutic agent for alleviating chronic pain conditions .
Summary Table of Key Findings
| Property | Value/Description |
|---|---|
| Sigma-1 Receptor Affinity | Ki = 3.90 nM |
| Sigma-2 Receptor Affinity | Ki = 240 nM |
| Antiallodynic Effect | Effective in reversing mechanical allodynia |
| Opioid Receptor Interaction | High affinity for mu-opioid receptors |
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine or Spiro Rings
Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) () share the 3-phenylpropanamide backbone but incorporate a spiro-thiazolidinone ring instead of benzylpiperidine. Key differences include:
- Melting Points : Ranged from 68°C (8b) to 196°C (8k), influenced by substituents like methyl or tert-butyl groups .
- Solubility : Varied significantly; for example, 8b exhibited solubility in 0.5C₂H₅OH (321.43 mg/mL) but poor solubility in water .
- Biological Activity : The tert-butyl-substituted derivative (8k) showed enhanced anti-coronavirus activity (EC₅₀ = 5.5 μM), highlighting the role of bulky substituents in efficacy .
Stereochemical Variants
Ohmefentanyl isomers () demonstrate how stereochemistry dictates activity. For example:
- (3R,4S,2'R)-(-)-cis-1a : ED₅₀ = 0.00465 mg/kg (2,990× morphine potency).
- (3R,4S,2'S)-(+)-cis-1b : ED₅₀ = 0.00106 mg/kg (13,100× morphine potency) .
These results emphasize that the stereochemistry at the piperidine 3- and 4-positions critically influences opioid receptor affinity and analgesic potency.
Functional Group Modifications
- Quinolinone Derivatives (Compounds 23–24, ): Substitution with a 6-chloro-2-oxoquinoline moiety enhanced selectivity for activated factor XI inhibition. For example, Compound 23 showed distinct ¹H NMR shifts (δ 7.2–8.1 ppm) due to the quinolinone ring, contrasting with the benzylpiperidine environment in the target compound .
- Sigma1 Receptor Ligands (): N-(1-Benzylpiperidin-4-yl)phenylacetamides exhibited nanomolar affinity (Kᵢ = 1–10 nM) for sigma1 receptors, suggesting that replacing phenylacetamide with 3-phenylpropanamide could alter receptor binding kinetics .
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Analogues
Table 2: Impact of Substituents on Activity
Key Research Findings
- Synthetic Accessibility : Derivatives like 8b–8k were synthesized in 90–100% yields via straightforward coupling reactions, suggesting feasible scalability for the target compound .
- Solubility Challenges : Many 3-phenylpropanamide derivatives exhibit poor aqueous solubility (e.g., 395.43 mg/mL in 0.5H₂O for 8b), necessitating formulation optimizations .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a piperidine derivative, characterized by a piperidine ring attached to a benzyl group and a phenylpropanamide moiety. The chemical formula is , and its molecular weight is approximately 348.48 g/mol. The compound's structure can be visualized as follows:
| Component | Structure |
|---|---|
| Piperidine Ring | Piperidine |
| Benzyl Group | Benzyl |
| Phenylpropanamide Moiety | Phenylpropanamide |
The primary mechanism of action for this compound involves its interaction with opioid receptors. Research indicates that it exhibits significant affinity for the sigma receptor subtypes, particularly sigma1 receptors, which are implicated in various neurological processes including pain modulation and neuroprotection .
Pharmacological Effects
- Analgesic Properties : The compound has been evaluated for its analgesic effects. Studies suggest that it may function similarly to other opioid analgesics but with distinct receptor selectivity . For instance, its binding affinity to sigma1 receptors has been quantified, showing a Ki value of approximately 3.90 nM, indicating potent activity .
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
- Potential Side Effects : As with many compounds interacting with opioid receptors, there is a risk of side effects including dependency and tolerance development. Further research is necessary to fully understand the safety profile of this compound.
Research Findings and Case Studies
Multiple studies have explored the biological activity of this compound and related compounds:
- Study on Receptor Affinity : A series of derivatives were synthesized and tested for their affinity at sigma receptors, revealing that modifications on the phenyl ring significantly affected binding properties. For example, halogen substitutions generally increased sigma2 receptor affinity while maintaining sigma1 selectivity .
- Comparative Analysis : In comparative studies against traditional opioids like morphine, this compound demonstrated comparable efficacy in pain relief while exhibiting different pharmacokinetic profiles .
Binding Affinity of Related Compounds
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |
| N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide | 5.56 | 300 |
| N-(1-benzylpiperidin-4-yl)-3-(3-carbamimidoylphenyl) | 2.45 | 150 |
Q & A
Q. What are the established synthetic routes for N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide, and how are intermediate steps validated?
The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. For example, a piperidine core is functionalized via reductive amination or nucleophilic substitution, followed by coupling with a phenylpropanamide moiety. Reaction progress is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures . Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps) and pH adjustment to optimize yield.
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
High-performance liquid chromatography (HPLC) is used to assess purity (>95% threshold), while NMR (¹H, ¹³C) and mass spectrometry (MS) verify structural features like the benzylpiperidine and propanamide groups. For example, ¹H NMR peaks at δ 2.8–3.5 ppm confirm piperidine methylene protons, and MS fragments at m/z 350–400 align with molecular ion clusters .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening includes enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) and receptor-binding studies (e.g., radioligand displacement assays). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are performed to quantify activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic optimization involves varying solvents (e.g., dichloromethane vs. tetrahydrofuran), catalysts (e.g., Pd/C for hydrogenation), and reaction times. Computational tools like quantum chemical calculations (e.g., DFT) predict transition states to guide solvent selection, while Design of Experiments (DoE) models statistically validate parameter interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and structural analogs can clarify mechanisms. For instance, inconsistent IC₅₀ values may arise from assay-specific interference; counter-screening with mutant enzymes or competitive inhibitors helps isolate true activity .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) model binding modes with receptors like GPCRs or ion channels. Machine learning platforms (e.g., AlphaFold) predict protein-ligand interfaces, while free-energy perturbation calculations refine binding affinity estimates .
Q. What stability studies are critical for long-term storage and handling?
Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Hydrolytic susceptibility (e.g., amide bond cleavage at pH < 3) requires storage in inert atmospheres (-20°C under argon). Safety protocols for handling hydrochloride salts (e.g., PPE for inhalation risks) align with OSHA guidelines .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Systematic substitution of the benzyl group (e.g., electron-withdrawing groups at para-positions) or piperidine methylation alters steric and electronic profiles. Biological testing of analogs (e.g., IC₅₀ shifts ≥10-fold) identifies critical pharmacophores. Metabolite mapping (e.g., CYP450 oxidation sites) further refines stability .
Q. What mechanistic studies elucidate its metabolic pathways and toxicity risks?
Radiolabeled tracer studies (¹⁴C at the propanamide chain) track hepatic metabolism via LC-MS/MS. Reactive metabolite screening (e.g., glutathione adduct formation) identifies electrophilic intermediates. In vitro hepatocyte assays (48-hour exposure) quantify cytotoxicity (LD₅₀) .
Q. How can researchers address scale-up challenges in transitioning from lab-scale to pilot-scale synthesis?
Process intensification strategies (e.g., continuous flow reactors) mitigate exothermic risks during amide coupling. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, while Quality by Design (QbD) frameworks ensure reproducibility. Regulatory-grade documentation (e.g., ICH guidelines) is critical for GMP compliance .
Methodological Notes
- Basic vs. Advanced Differentiation : Basic questions focus on foundational techniques (synthesis, characterization), while advanced queries require interdisciplinary integration (e.g., computational modeling, SAR).
- Ethical Compliance : Safety protocols (e.g., OSHA) and non-commercial focus align with academic research standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
